molecular formula C13H20N2O2 B2937400 tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate CAS No. 1221342-13-7

tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate

Cat. No.: B2937400
CAS No.: 1221342-13-7
M. Wt: 236.315
InChI Key: LUJMJNHVQLIDLK-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.

Safety and Hazards

The safety and hazards associated with “tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate” are not detailed in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl 3-(pyridin-3-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-8-15-10-11-5-4-7-14-9-11/h4-5,7,9,15H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMJNHVQLIDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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